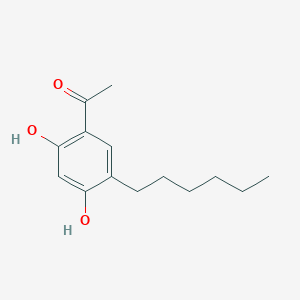
Cobalt(2+);2-pyrazol-1-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination compound that features a cobalt ion coordinated to 2-pyrazol-1-ylpyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-pyrazol-1-ylpyridine typically involves the reaction of cobalt salts with 2-pyrazol-1-ylpyridine ligands. One common method involves dissolving cobalt(II) chloride in a suitable solvent, such as ethanol, and then adding 2-pyrazol-1-ylpyridine to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(III) center can be reduced back to cobalt(II).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cobalt(III) to cobalt(II).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound can be used in studies involving metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) terpyridine complexes: These compounds also feature cobalt coordinated to nitrogen-containing ligands and have similar applications in catalysis and materials science.
Cobalt(II) bipyridine complexes: These complexes are used in similar applications and have comparable chemical properties.
Uniqueness
Cobalt(2+);2-pyrazol-1-ylpyridine is unique due to the specific electronic and steric properties imparted by the 2-pyrazol-1-ylpyridine ligands. These properties can enhance the reactivity and stability of the cobalt center, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C24H21CoN9+2 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
Clave InChI |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





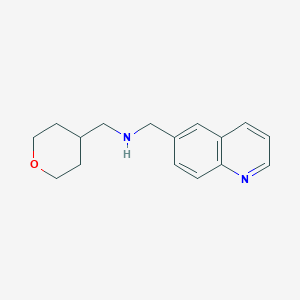
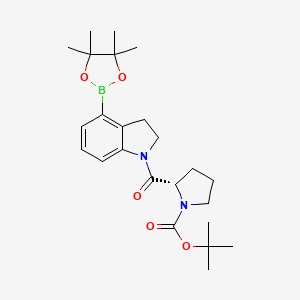
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
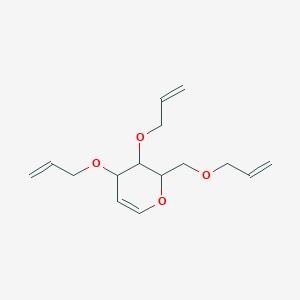
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
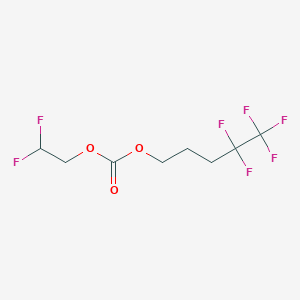

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
